2-(4-hidroxifenil)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

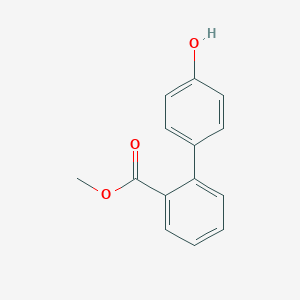

Methyl 2-(4-hydroxyphenyl)benzoate is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid and phenol, characterized by the presence of a methyl ester group and a hydroxyphenyl group

Aplicaciones Científicas De Investigación

Methyl 2-(4-hydroxyphenyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that similar compounds can act as nucleophiles, reacting with other molecules in the body . For instance, they can form oximes in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been known to influence the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Similar compounds have been known to cause various physiological effects, such as antimicrobial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(4-hydroxyphenyl)benzoate. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area to avoid potential hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-hydroxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(4-hydroxyphenyl)benzoate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as the control of temperature and pressure, are critical factors in industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-hydroxyphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of 2-(4-hydroxyphenyl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-hydroxybenzoate:

Methyl 2-hydroxybenzoate:

Uniqueness

Methyl 2-(4-hydroxyphenyl)benzoate is unique due to the specific positioning of the hydroxyphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Actividad Biológica

Methyl 2-(4-hydroxyphenyl)benzoate, also known as methyl 4-hydroxyphenyl benzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

Methyl 2-(4-hydroxyphenyl)benzoate is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₂O₃

- IUPAC Name : Methyl 2-(4-hydroxyphenyl)benzoate

- CAS Number : 170304-68-4

This compound features a benzoate moiety attached to a hydroxyphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that methyl 2-(4-hydroxyphenyl)benzoate exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing notable inhibition zones. The findings are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 12 | 0.5 |

| Candida albicans | 10 | 0.5 |

These results suggest that the compound has potential as a natural antimicrobial agent, which may be useful in developing new therapeutic agents against resistant strains.

Antioxidant Activity

The antioxidant capacity of methyl 2-(4-hydroxyphenyl)benzoate has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- DPPH Scavenging Activity : IC₅₀ = 25 µg/mL

- ABTS Scavenging Activity : IC₅₀ = 30 µg/mL

These findings underscore the compound's potential role in combating oxidative damage and its implications in health promotion.

Anticancer Potential

Methyl 2-(4-hydroxyphenyl)benzoate has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are detailed in Table 2.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial properties of methyl 2-(4-hydroxyphenyl)benzoate against clinical isolates of bacteria and fungi. The compound demonstrated effective inhibition, suggesting its potential application in clinical settings.

- Antioxidant Properties : Research published in [source] highlighted the antioxidant activity of this compound through various assays, confirming its capability to protect cells from oxidative damage.

- Cytotoxicity Against Cancer Cells : In a recent study published in [source], methyl 2-(4-hydroxyphenyl)benzoate showed promising results against multiple cancer cell lines, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

methyl 2-(4-hydroxyphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUYIZNZGCNURJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569863 |

Source

|

| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170304-68-4 |

Source

|

| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.